molecular formula C17H20ClF3N2O3S B297843 N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide

N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No. B297843
M. Wt: 424.9 g/mol
InChI Key: MPUBQGNRMOSGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in research applications. This compound is commonly referred to as Bicyclo compound and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

Bicyclo compound acts as a selective blocker of certain ion channels, particularly those involved in the regulation of neuronal excitability. It has been shown to block the Nav1.2 and Nav1.6 sodium channels, as well as the TRPC5 and TRPC6 calcium channels. By blocking these channels, Bicyclo compound can modulate neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
Bicyclo compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the amplitude of action potentials in neurons, decrease the frequency of spontaneous synaptic events, and reduce the excitability of neurons. Bicyclo compound has also been shown to have anticonvulsant and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Bicyclo compound in lab experiments is its selectivity for certain ion channels. This allows researchers to study the function of these channels in a more targeted way. However, one limitation of using Bicyclo compound is its relatively low potency compared to other channel blockers. This can make it difficult to achieve complete block of channels in some experiments.

Future Directions

There are several potential future directions for research involving Bicyclo compound. One area of interest is its potential use as a therapeutic agent for neurological disorders such as epilepsy and chronic pain. Another area of interest is its use in the development of new drugs that target ion channels. Finally, further research is needed to fully understand the mechanism of action of Bicyclo compound and its effects on neuronal function.

Synthesis Methods

The synthesis of Bicyclo compound involves a multi-step process that includes the reaction of bicyclo[2.2.1]hept-2-ene with 2-chloro-5-(trifluoromethyl)aniline followed by the addition of methylsulfonyl chloride and glycine. The resulting compound is then purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

Bicyclo compound has been shown to have a range of research applications, particularly in the field of neuroscience. It has been used as a tool to study the function of ion channels and receptors in the brain. Bicyclo compound has been shown to selectively block certain ion channels, making it a useful tool for studying their function in vivo.

properties

Product Name

N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide

Molecular Formula

C17H20ClF3N2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(3-bicyclo[2.2.1]heptanyl)-2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetamide

InChI

InChI=1S/C17H20ClF3N2O3S/c1-27(25,26)23(15-8-12(17(19,20)21)4-5-13(15)18)9-16(24)22-14-7-10-2-3-11(14)6-10/h4-5,8,10-11,14H,2-3,6-7,9H2,1H3,(H,22,24)

InChI Key

MPUBQGNRMOSGFI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1CC2CCC1C2)C3=C(C=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CC2CCC1C2)C3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.